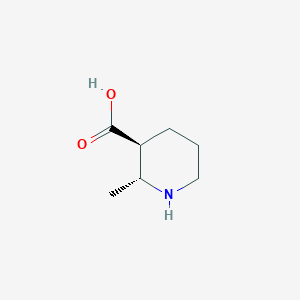

(2R,3S)-2-Methyl-piperidine-3-carboxylic acid

Description

Contextualization of Piperidine (B6355638) Carboxylic Acid Scaffolds in Medicinal Chemistry and Natural Products

Piperidine-containing compounds are a cornerstone of medicinal chemistry, with the piperidine ring being a key structural feature in numerous pharmaceuticals. cymitquimica.com This prevalence is due to the piperidine scaffold's ability to impart favorable properties to a molecule, such as improved solubility, metabolic stability, and the ability to engage in specific interactions with biological targets. When a carboxylic acid group is introduced onto the piperidine ring, it provides a versatile handle for further chemical modifications and can participate in crucial hydrogen bonding or ionic interactions with protein receptors.

Natural products have long served as a source of inspiration for drug development, and many alkaloids feature the piperidine core. cymitquimica.com These naturally occurring compounds exhibit a wide range of biological activities, from antimicrobial to anticancer effects. Synthetic piperidine carboxylic acids, such as (2R,3S)-2-Methyl-piperidine-3-carboxylic acid, can be considered as building blocks that allow chemists to construct complex molecules that mimic or improve upon the properties of these natural products. The development of synthetic methods to create diverse piperidine scaffolds is an active area of research, aiming to expand the chemical space available for drug discovery programs. cymitquimica.com

The Significance of Absolute Configuration and Stereochemistry in Biological Activity

The concept of stereochemistry is fundamental to understanding the interaction between a drug molecule and its biological target, which is typically a protein such as an enzyme or a receptor. Since proteins are themselves chiral, they can differentiate between the different stereoisomers of a chiral drug molecule. This interaction is often likened to a lock and key mechanism, where only a key of a specific shape (the stereoisomer) can fit into the lock (the protein's binding site).

The absolute configuration, denoted by the R/S system, describes the precise three-dimensional arrangement of atoms at a chiral center. For a molecule with multiple chiral centers, like this compound, there can be several possible stereoisomers. These different isomers, while having the same chemical formula and connectivity, can have vastly different biological activities. One stereoisomer might be therapeutically active, while another could be inactive or even cause undesirable side effects.

Therefore, the stereoselective synthesis of a single, desired stereoisomer is a critical aspect of modern drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drug candidates early in the development process. This focus on single-enantiomer drugs aims to improve therapeutic outcomes and patient safety.

Overview of Key Research Domains for this compound

While the body of public research focused exclusively on this compound is specific, its primary documented application is in the synthesis of novel therapeutic agents. A key area where this compound has been utilized is in the development of soluble guanylate cyclase (sGC) stimulators.

The hydrochloride salt of this compound has been identified as a crucial intermediate in the preparation of substituted pyrazolylpyrimidines. These resulting compounds are designed to act as sGC stimulators, which are a class of drugs investigated for the treatment of conditions such as pulmonary hypertension. Soluble guanylate cyclase is an important enzyme in the nitric oxide signaling pathway, and its stimulation can lead to vasodilation and other beneficial cardiovascular effects. The precise stereochemistry of the piperidine precursor is essential for the final drug candidate's efficacy and selectivity.

Below is a data table summarizing the basic chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 1932583-70-4 |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWPBIIDJCWFFN-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r,3s 2 Methyl Piperidine 3 Carboxylic Acid and Its Stereoisomers

Strategic Retrosynthetic Analysis and Critical Disconnections for the (2R,3S)-Piperidine Scaffold

A strategic retrosynthetic analysis of the (2R,3S)-2-methyl-piperidine-3-carboxylic acid scaffold reveals several key disconnections that form the basis of modern synthetic approaches. The primary challenge lies in controlling the relative and absolute stereochemistry at the C2 and C3 positions.

One common strategy involves disconnecting the N1-C6 bond, unravelling the ring to a linear δ-amino carbonyl precursor. Subsequent cyclization through reductive amination can then form the piperidine (B6355638) ring. In this approach, the stereocenters at C2 and C3 must be installed in the acyclic precursor using established asymmetric methodologies.

A second powerful approach involves the disconnection of the C5-C6 or C4-C5 bond, often leading to strategies based on intramolecular Michael additions or aza-Diels-Alder reactions . For instance, an acyclic precursor containing a nucleophilic amine and an α,β-unsaturated ester can be cyclized to forge the C-N and C-C bonds of the ring system, with stereocontrol achieved through substrate or catalyst control.

A third major strategy focuses on the modification of a pre-existing heterocyclic ring. This can involve the diastereoselective hydrogenation of a substituted pyridine (B92270) precursor . In this case, the retrosynthetic disconnection is at the multiple double bonds of the aromatic ring. The facial selectivity of the hydrogenation, often directed by substituents or chiral catalysts, is paramount for establishing the desired cis stereochemistry.

Finally, a disconnection of the C2-C3 bond is less common but can be envisaged through asymmetric alkylation or conjugate addition to a suitable piperidine-based enolate or enamine, respectively. Each of these retrosynthetic pathways offers distinct advantages and challenges, leading to a diverse array of synthetic routes tailored to specific needs.

Enantioselective and Diastereoselective Synthesis of this compound

The construction of the this compound core with high stereochemical fidelity necessitates the use of enantioselective and diastereoselective methods. These can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective cyclizations.

The chiral pool approach leverages readily available, enantiopure natural products as starting materials. Amino acids are particularly valuable precursors for this purpose. For instance, enantiopure piperidines can be synthesized from proteinogenic α-amino acids, which serve as inexpensive and versatile building blocks. nih.govnih.gov

One effective strategy employs (S)-phenylglycinol as a chiral auxiliary. researchgate.netrlavie.comcymitquimica.com In this method, (S)-phenylglycinol is condensed with methyl acetoacetate (B1235776) to form a chiral β-enamino ester. researchgate.net An aza-annulation reaction with an appropriate acryloyl chloride derivative constructs a bicyclic lactam intermediate. cymitquimica.com The stereochemistry of this lactam is controlled by the chiral auxiliary. Subsequent stereoselective reduction of the lactam and hydrogenolysis of the auxiliary yields enantiopure cis- or trans-2,3-disubstituted piperidines. researchgate.netrlavie.comcymitquimica.com While not demonstrated for the exact target molecule, this methodology provides a clear and adaptable pathway to enantiopure 2,3-disubstituted piperidine systems.

Asymmetric catalysis offers a highly efficient and versatile alternative to chiral pool synthesis, avoiding the stoichiometric use of chiral auxiliaries.

Organocatalysis: Chiral amines, particularly proline and its derivatives, have emerged as powerful catalysts for the asymmetric synthesis of piperidines. vulcanchem.comsigmaaldrich.com A biomimetic approach involves the proline-catalyzed Mannich reaction between Δ¹-piperideine and a suitable ketone, which can deliver 2-substituted piperidine alkaloids in high enantiomeric excess. vulcanchem.com For 2,3-disubstituted systems, a cascade Mannich-type/intramolecular cyclization reaction mediated by proline has been used to synthesize 2,3-disubstituted tetrahydropyridines with high diastereo- and enantioselectivity. lgcstandards.com These intermediates can then be reduced to the corresponding piperidines.

Transition-Metal Catalysis: Transition metals, including rhodium, iridium, copper, and palladium, are extensively used to catalyze asymmetric reactions for piperidine synthesis. nih.gov Asymmetric hydrogenation of appropriately substituted pyridinium (B92312) salts is a particularly powerful method. nih.gov Iridium(I) catalysts with P,N-ligands and rhodium catalysts have been successfully employed for the enantioselective reduction of 2,3-disubstituted pyridines, yielding cis-piperidines with excellent stereoselectivity. nih.gov

More recently, a copper-catalyzed regiospecific and enantioselective cyclizative aminoboration of aminoalkenes has been developed. wikipedia.orgjwpharmlab.com This method provides direct access to chiral 2,3-cis-disubstituted piperidines in good yields and excellent enantioselectivities under mild conditions. wikipedia.orgjwpharmlab.com The synthetic utility of this protocol has been demonstrated in the synthesis of key chiral intermediates for pharmaceuticals like avacopan (B605695) and L-733,060. wikipedia.orgjwpharmlab.com

Table 1: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Catalyst/Ligand System | Reaction Type | Substrate Type | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation | 2,3-Disubstituted Pyridinium Salt | cis | >20:1 | >99% |

| Rhodium / Chiral Ligand | Transfer Hydrogenation | Pyridinium Salt | cis | High | High |

| Cu / (S,S)-Ph-BPE | Cyclizative Aminoboration | Aminoalkene | cis | >20:1 | up to 99% |

When the chirality is already present in the acyclic precursor, a diastereoselective cyclization is required to control the formation of the second stereocenter relative to the first.

A prominent strategy is the stereoselective reduction of a chiral lactam. The synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines has been achieved through the diastereoselective reduction of chiral bicyclic lactams using borane (B79455) dimethyl sulfide (B99878) (BH₃·Me₂S). researchgate.netrlavie.comcymitquimica.com The facial selectivity of the hydride delivery is dictated by the existing stereochemistry of the lactam, allowing for predictable control over the final piperidine stereochemistry. researchgate.netrlavie.com

Another effective method is the diastereoselective reductive amination/aza-Michael reaction sequence. This approach allows for the rapid construction of complex polysubstituted piperidine rings from readily available amine nucleophiles and carbonyl electrophiles. chemicalbook.com The diastereoselectivity of this process can be influenced by reaction conditions, with some reports noting an enhancement in the presence of water. chemicalbook.com Computational studies suggest a stereochemical model involving a facially selective protonation of a water-coordinated enol intermediate. chemicalbook.com These methods are particularly effective for establishing a cis-relationship between substituents at the 2- and 3-positions.

Total Synthesis Strategies for Natural Products Containing the this compound Moiety

While the piperidine ring is a ubiquitous scaffold in a vast number of natural alkaloids, prominent natural products containing the specific this compound moiety are not widely reported in the literature. cymitquimica.com However, the synthetic strategies developed for this scaffold are directly applicable to the synthesis of numerous natural products that feature a closely related cis-2,3-disubstituted piperidine core.

For example, the synthesis of various piperidine alkaloids relies on establishing the cis-stereochemistry between substituents at C2 and C6, which shares strategic similarities with controlling the C2-C3 relationship. The total synthesis of alkaloids such as (+)-solenopsins and (+)-isosolenopsins has been achieved using a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines. This method generates the 2,6-disubstituted piperidine ring with high diastereoselectivity.

Similarly, the synthesis of natural alkaloids like (+)-pelletierine, (-)-lasubine II, and (+)-cermizine C has been accomplished using enantiopure (S)-2-allyl-N-Boc-piperidine as a versatile building block. The synthesis of this key intermediate demonstrates the power of auxiliary-controlled methods to generate enantiopure substituted piperidines that can be further elaborated into complex natural products. These examples underscore the importance of developing robust synthetic methodologies for stereodefined piperidine building blocks, as they serve as cornerstone intermediates for accessing a wide range of biologically active natural products.

Chemoenzymatic and Biocatalytic Routes to Enantiopure this compound

Biocatalysis and chemoenzymatic strategies offer powerful, green alternatives for the synthesis of enantiopure piperidines, providing high selectivity under mild conditions.

One of the most effective biocatalytic methods involves the use of ω-transaminases (ω-TAs). These enzymes can catalyze the highly enantioselective monoamination of prochiral 1,5-diketones. The resulting amino-ketone intermediate spontaneously undergoes intramolecular cyclization to form a Δ¹-piperideine. This chiral intermediate can then be diastereoselectively reduced to afford either cis- or trans-disubstituted piperidines. By selecting the appropriate enantiomer of the transaminase and tuning the reduction conditions, all four diastereomers of a 2,6-disubstituted piperidine can be accessed. This strategy is conceptually applicable to 2,3-disubstituted systems starting from a suitable diketoester precursor.

Another chemoenzymatic approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines. A key step in this process is a stereoselective one-pot cascade involving an amine oxidase and an ene-imine reductase. This enzymatic cascade converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. This method has been successfully applied to the synthesis of intermediates for drugs such as Preclamol and Niraparib.

Lipases are another class of enzymes useful in this context, primarily for the kinetic resolution of racemic piperidine derivatives. For example, Candida antarctica lipase (B570770) B (CALB) has been used in immobilized form to catalyze multicomponent reactions to synthesize piperidines and can also be employed for the resolution of racemic esters or amides of the target carboxylic acid.

Table 2: Biocatalytic Approaches for Chiral Piperidine Synthesis

| Enzyme Class | Reaction Type | Substrate | Key Intermediate/Product | Stereoselectivity |

|---|---|---|---|---|

| ω-Transaminase | Asymmetric Amination | Prochiral Diketoester | Chiral Enamine/Imine | Excellent (>99% ee) |

| Imine Reductase (IRED) | Asymmetric Reduction | Δ¹-Piperideine | Chiral Piperidine | High (dr >98:2) |

| Amine Oxidase / Ene-Imine Reductase | Dearomatization Cascade | N-Substituted Tetrahydropyridine | Chiral 3-Substituted Piperidine | High (>96% ee) |

Diastereomeric and Enantiomeric Resolution Techniques for Piperidine-3-carboxylic Acid Isomers

The synthesis of the specific stereoisomer this compound necessitates a robust strategy for the separation of the potential stereoisomers that can form during synthesis. The presence of two chiral centers at positions 2 and 3 of the piperidine ring results in four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The separation of these isomers is a critical step and can be achieved through several established resolution techniques. These methods primarily exploit the different physical properties of diastereomers or the selective interaction of enantiomers with a chiral environment.

Classical Resolution via Diastereomeric Salt Formation

A widely employed and industrially viable method for separating enantiomers of acidic or basic compounds is through the formation of diastereomeric salts. google.comnih.govlibretexts.org This technique involves reacting the racemic mixture of 2-methyl-piperidine-3-carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral base if resolving an acid, or a chiral acid for resolving a base. libretexts.orglibretexts.org The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. google.comrsc.org

For the resolution of piperidine-3-carboxylic acid derivatives, chiral acids such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid have proven effective. google.com The choice of resolving agent and solvent system is crucial and often requires empirical screening to achieve efficient separation. acs.org Once a less soluble diastereomeric salt has been isolated through crystallization, the desired enantiomer of the piperidine-3-carboxylic acid can be liberated by treatment with a strong acid or base to break the salt. libretexts.org

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This method utilizes enzymes that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino acids and their derivatives, such as 2-methyl-piperidine-3-carboxylic acid, hydrolase enzymes like lipases and aminopeptidases are particularly useful. u-szeged.hunih.gov

In a typical kinetic resolution, a racemic ester or amide derivative of 2-methyl-piperidine-3-carboxylic acid would be subjected to enzymatic hydrolysis. mdpi.com For instance, a lipase could selectively hydrolyze the (2R,3S)-ester to the corresponding carboxylic acid, while leaving the (2S,3R)-ester largely untouched. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated based on their different chemical properties. The enantioselectivity of the enzyme is a key factor, and enzymes like Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have shown high efficacy in resolving β-amino acid derivatives. mdpi.comethz.ch β-aminopeptidases also exhibit strong L-enantioselectivity in the hydrolysis of β-amino acid amides, providing another route to enantiopure β-amino acids. nih.govethz.ch

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers and diastereomers. nih.govmdpi.com This method relies on the differential interaction of the stereoisomers with the chiral environment of the CSP. sigmaaldrich.com For the separation of piperidine-3-carboxylic acid isomers, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers can be particularly effective. nih.gov

The separation mechanism in chiral HPLC can involve a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com The choice of the mobile phase is critical for achieving good resolution and is often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, sometimes with additives to improve peak shape. While highly effective, the scalability of preparative chiral HPLC can be a limitation for large-scale production.

| Resolution Technique | Principle | Resolving Agent/Stationary Phase | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. google.comnih.gov | Chiral acids (e.g., tartaric acid derivatives, mandelic acid) or chiral bases. google.comlibretexts.org | Scalable, cost-effective for large quantities. | Can be time-consuming, requires screening of resolving agents and solvents, yield is theoretically limited to 50% for the desired enantiomer per cycle. nih.gov |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer. u-szeged.hunih.gov | Hydrolases (e.g., lipases, aminopeptidases). mdpi.comethz.ch | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Yield of the desired enantiomer is limited to 50%, requires screening for a suitable enzyme. |

| Chiral Chromatography (HPLC) | Differential interaction of stereoisomers with a chiral stationary phase. nih.govmdpi.com | Polysaccharide-based CSPs, crown ether-based CSPs. nih.gov | High separation efficiency, applicable to a wide range of compounds, can separate all stereoisomers in one run. | Can be expensive for large-scale separation, requires specialized equipment. |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency. unibo.it The synthesis of a structurally complex molecule like this compound can benefit significantly from the adoption of sustainable methodologies.

Biocatalysis and Chemo-enzymatic Synthesis

Biocatalysis stands out as a cornerstone of green chemistry, offering highly selective transformations under mild, aqueous conditions. nih.govbiosynth.com For the synthesis of chiral piperidines, enzymes such as transaminases, oxidases, and reductases are of great interest. A chemo-enzymatic approach, which combines chemical synthesis with biocatalytic steps, can be a powerful strategy. For instance, a pyridine derivative could be chemically synthesized and then subjected to an enzymatic asymmetric reduction or dearomatization to introduce the desired stereochemistry. nih.govacs.org This approach avoids the need for chiral auxiliaries or resolving agents, leading to a more atom-economical process. Transaminase-based dynamic kinetic resolution has been shown to be effective for preparing β-branched α-amino acids with high diastereo- and enantioselectivity, a strategy that could potentially be adapted for β-amino acids like the target compound. nih.gov

Catalytic Hydrogenation with Greener Catalysts

The reduction of pyridine precursors is a common strategy for the synthesis of piperidines. nih.gov Traditional methods often rely on precious metal catalysts like platinum or rhodium. Green chemistry encourages the development of catalysts based on more abundant and less toxic metals. Furthermore, performing these hydrogenations in greener solvents, such as water or ethanol, instead of volatile organic compounds, significantly improves the environmental profile of the synthesis. nih.govorganic-chemistry.org The use of heterogeneous catalysts is also advantageous as they can be easily recovered and recycled.

Flow Chemistry for Process Intensification

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. acs.orgnih.gov The synthesis of chiral piperidines can be effectively performed in flow reactors, often leading to higher yields and selectivities in shorter reaction times. acs.org Flow systems can also enable the use of hazardous reagents or extreme reaction conditions in a more controlled and safer manner. For instance, a multi-step synthesis involving hazardous intermediates could be telescoped into a continuous flow process, minimizing the isolation and handling of such substances.

| Green Chemistry Approach | Principle | Key Advantages | Potential Application to Target Synthesis |

| Biocatalysis/Chemo-enzymatic Synthesis | Use of enzymes for highly selective transformations. nih.govbiosynth.com | High stereoselectivity, mild reaction conditions, use of water as a solvent, reduced waste. nih.gov | Asymmetric reduction of a pyridine precursor or kinetic resolution of a racemic intermediate. nih.govnih.gov |

| Greener Catalysis | Use of abundant and non-toxic metal catalysts; use of heterogeneous, recyclable catalysts. | Reduced reliance on precious metals, easier product purification, catalyst recycling. | Hydrogenation of a 2-methyl-nicotinic acid derivative using a recyclable, non-precious metal catalyst. nih.gov |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or supercritical fluids. unibo.itmdpi.com | Reduced environmental pollution and worker exposure to toxic chemicals. nih.gov | Performing hydrogenation or enzymatic reactions in water or ethanol. nih.gov |

| Flow Chemistry | Performing reactions in a continuous flow reactor. acs.orgnih.gov | Enhanced safety, improved reaction control, higher yields, easier scalability, process intensification. acs.orgnih.gov | Telescoping multiple synthetic steps into a continuous process to avoid isolation of intermediates. nih.gov |

Synthesis and Functionalization of Derivatives and Analogues of 2r,3s 2 Methyl Piperidine 3 Carboxylic Acid

Chemical Derivatization at the Carboxylic Acid Functionality: Esters, Amides, and Peptidomimetics

The carboxylic acid group of (2R,3S)-2-methyl-piperidine-3-carboxylic acid is a versatile handle for derivatization, enabling the formation of esters, amides, and the incorporation of the scaffold into peptide-like structures.

Esters: Esterification of the carboxylic acid can modify the compound's polarity, solubility, and pharmacokinetic profile. Standard esterification methods, such as reaction with an alcohol under acidic conditions or using coupling agents, are applicable. A common strategy involves the use of trimethylsilyl (B98337) diazomethane (B1218177) in a mixture of acetonitrile (B52724) and methanol, which efficiently converts N-Boc protected piperidine (B6355638) carboxylic acids to their corresponding methyl esters. chemicalbook.com Another method employs the reaction of the carboxylic acid with an alkyl halide, like iodomethane, in the presence of a base such as potassium carbonate in DMF. chemicalbook.com

Amides: Amide bond formation is a cornerstone of medicinal chemistry, allowing the linkage of the piperidine core to a vast array of amine-containing fragments. This is typically achieved by activating the carboxylic acid followed by the addition of a primary or secondary amine. Common coupling reagents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), often in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.govacgpubs.org This method is widely used for coupling carboxylic acids to amines to form amide bonds, including those involving piperidine scaffolds. acgpubs.org For example, chromone-2-carboxylic acid has been successfully coupled with 4-amino-N-Boc piperidine using EDC·HCl and DMAP in DCM. acgpubs.org

Peptidomimetics: The defined stereochemistry of this compound makes it an attractive building block for peptidomimetics, where it can be used to introduce conformational constraints into peptide chains. vulcanchem.com For incorporation into peptides, particularly via solid-phase peptide synthesis (SPPS), the nitrogen atom is typically protected with a group like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). vulcanchem.com The protected amino acid can then be coupled to a resin-bound amino acid or peptide using standard peptide coupling protocols.

| Derivative Type | Reagents and Conditions (General Examples) | Resulting Functional Group |

| Methyl Ester | Trimethylsilyl diazomethane, Acetonitrile/Methanol chemicalbook.com | -COOCH₃ |

| Amide | Amine (R-NH₂), EDC·HCl, DMAP, DCM acgpubs.org | -CONH-R |

| Peptidomimetic | N-terminal protected amino acid, Peptide coupling agents | -CONH-CHR-COOH |

Modifications at the Piperidine Nitrogen Atom: N-Alkylation, N-Acylation, and Heterocycle Formation

The secondary amine of the piperidine ring is a key site for modification, enabling N-alkylation, N-acylation, and the construction of more complex heterocyclic systems.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can significantly influence the molecule's basicity and pharmacological activity. Reductive amination is a common method for N-alkylation. For instance, piperidine-2-carboxylic acid derivatives have been N-methylated using formaldehyde (B43269) in the presence of a hydrogenation catalyst and a hydrogen atmosphere. nih.gov

N-Acylation: N-acylation is crucial for creating amide linkages at the nitrogen atom and for introducing protecting groups used in multi-step synthesis. The reaction typically involves treating the piperidine with an acyl chloride, anhydride, or an activated carboxylic acid. The most common N-acyl derivatives are the N-Boc and N-Fmoc protected versions, which are essential for peptide synthesis. vulcanchem.com The N-Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like triethylamine. chemicalbook.com The N-Fmoc group is similarly installed using Fmoc-Cl or Fmoc-OSu. For the related (2S,3S) isomer, N-Fmoc protected derivatives are well-documented. vulcanchem.com

Heterocycle Formation: The piperidine ring can serve as a scaffold for the construction of fused or spirocyclic heterocyclic systems. For example, N-Boc protected piperidine-3-carboxylic acids have been used as starting materials to synthesize novel pyrazole (B372694) derivatives. nih.gov This multi-step process involves converting the carboxylic acid into a β-keto ester, which is then treated with N,N-dimethylformamide dimethyl acetal (B89532) and subsequently with hydrazine (B178648) to form the pyrazole ring. nih.gov

| Modification Type | Reagents and Conditions (General Examples) | Resulting Structure |

| N-Methylation | Formaldehyde, H₂, Pd/C catalyst nih.gov | N-CH₃ |

| N-Boc Protection | Boc-anhydride, Triethylamine, DCM chemicalbook.com | N-COOC(CH₃)₃ |

| N-Fmoc Protection | Fmoc-Cl, Base | N-CO-Fmoc |

| Pyrazole Formation | 1. Meldrum's acid, EDC·HCl; 2. Methanolysis; 3. DMFDMA; 4. Hydrazine nih.gov | Piperidine fused to a pyrazole ring |

Stereocontrolled Introduction of Substituents onto the Piperidine Ring System

Introducing additional substituents onto the piperidine ring with stereocontrol is a key strategy for exploring the SAR of this compound analogues. This requires sophisticated synthetic methods that can control the formation of new stereocenters relative to the existing ones at C2 and C3.

Methods for the stereoselective synthesis of substituted piperidines often rely on catalytic hydrogenation of pyridine (B92270) precursors or cyclization reactions of acyclic precursors. whiterose.ac.uk For instance, the cis-selective hydrogenation of 2,3-disubstituted pyridines has been achieved using a combination of hydroboration and hydrogenation. whiterose.ac.uk Asymmetric hydrogenation of substituted pyridinium (B92312) salts using iridium(I) catalysts with chiral P,N-ligands can also yield highly enantioenriched piperidines. whiterose.ac.uk While these methods are generally applied to the synthesis of the core ring system, similar principles can be adapted for post-synthesis modifications. For example, functionalization of a related N-Boc-2-aryl-4-methylenepiperidine was achieved via ozonolysis of the methylene (B1212753) group to install a ketone at the C4 position without loss of enantiopurity. whiterose.ac.uk Such a strategy could potentially be applied to introduce functionality onto a pre-formed this compound scaffold, assuming a suitable unsaturated precursor could be synthesized.

Development of Conformationally Constrained Analogues of this compound

To reduce the conformational flexibility of the piperidine ring and lock it into a specific bioactive conformation, conformationally constrained analogues can be designed. This often involves introducing bridges or fusing additional rings to the piperidine scaffold.

One approach is the creation of spirocyclic structures. The synthesis of 2-spiropiperidines has been accomplished through a one-pot reaction involving N-Boc imines, a silyl (B83357) enol ether of methyl acetoacetate (B1235776) (Chan's diene), and a cyclic ketone. whiterose.ac.uk This Maitland-Japp type reaction generates highly substituted 2-spiropiperidines where the piperidine ring is fused to another ring system at the C2 position. whiterose.ac.uk Another strategy involves intramolecular cyclization reactions. For example, light-mediated intramolecular radical carbocyclization has been used to obtain fluorine-containing heterocyclic compounds, demonstrating a modern approach to forming complex ring systems. whiterose.ac.uk While not applied directly to the target molecule, these strategies exemplify methods for creating rigidified piperidine structures.

Synthesis of Hybrid Molecules Incorporating the this compound Pharmacophore

Hybrid molecules are created by covalently linking two or more distinct pharmacophores to generate a single chemical entity with potentially synergistic or novel biological activities. The this compound scaffold can be incorporated into such hybrids, with linkage typically occurring through its carboxylic acid or piperidine nitrogen functionalities.

The design of a hybrid molecule requires a linker to connect the piperidine-containing moiety to another pharmacologically active agent. The choice of linker and the attachment points on each pharmacophore are critical to ensure that the desired biological activities of the parent molecules are retained or enhanced. Amide or ester bonds are common linkages. For example, the carboxylic acid of this compound could be coupled to an amino or hydroxyl group of another drug molecule using the standard coupling methods described in section 3.1. Similarly, the piperidine nitrogen could be acylated or alkylated with a second pharmacophore containing a suitable reactive group.

Mechanistic Biological and Preclinical Pharmacological Investigations of 2r,3s 2 Methyl Piperidine 3 Carboxylic Acid and Its Analogues

Elucidation of Structure-Activity Relationships (SAR) in (2R,3S)-2-Methyl-piperidine-3-carboxylic Acid Derivative Series

The structure-activity relationship (SAR) for derivatives of this compound is a developing area of research. The inherent chirality of the parent molecule, with defined stereocenters at the 2 and 3 positions of the piperidine (B6355638) ring, is a pivotal factor. It is well-established that alterations in the stereochemical configuration of similar piperidine compounds can lead to significant variations in biological efficacy and target selectivity.

For instance, in other classes of piperidine derivatives, the spatial arrangement of substituents dictates the interaction with biological targets. Modifications to the carboxylic acid group at the 3-position, such as conversion to amides or esters, and substitutions on the piperidine nitrogen are expected to significantly influence the pharmacological profile. The development of a library of analogues with systematic structural modifications will be essential to map the SAR landscape for this particular chemical series.

Identification and Characterization of Molecular Targets and Their Binding Interactions

The precise molecular targets of this compound are not yet fully elucidated. However, the piperidine scaffold is a common motif in a wide array of neuroactive compounds, suggesting that its targets may reside within the central nervous system. Compounds with similar structures have shown affinity for various receptors and enzymes, indicating a broad potential for biological interactions.

Receptor Binding Profiling and Ligand Selectivity

Comprehensive receptor binding profiling for this compound is not extensively documented in publicly available literature. However, based on the activities of other substituted piperidine-3-carboxylic acid derivatives, potential targets could include N-methyl-D-aspartate (NMDA) receptors. For example, certain benzylamide derivatives of the related 2-piperidinecarboxylic acid have been shown to interact with the phencyclidine (PCP) binding site on the NMDA receptor. Future studies will need to screen this compound and its analogues against a panel of receptors to determine their binding affinities and selectivity profiles.

Enzyme Inhibition/Activation Studies and Kinetic Analysis

The potential for this compound and its derivatives to act as enzyme inhibitors or activators is an area of active investigation. For instance, various piperidine derivatives have been identified as inhibitors of enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, as well as cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). Kinetic analysis of any observed enzymatic modulation will be crucial to understanding the mechanism of action, whether it be competitive, non-competitive, or uncompetitive inhibition.

Modulatory Effects on Ion Channels and Transporters

The piperidine nucleus is present in numerous compounds that modulate the activity of ion channels. A notable example is a class of piperidine carboxamides that have been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, an ion channel involved in pain and inflammation. These findings suggest that derivatives of this compound could potentially exhibit modulatory effects on TRPA1 or other ion channels. The specific nature of these interactions, whether as agonists or antagonists, would need to be determined through electrophysiological studies.

In Vitro Cellular and Biochemical Assays for Biological Activity Profiling

The biological activity of this compound and its analogues can be further characterized using a variety of in vitro cellular and biochemical assays. Such assays are critical for understanding the functional consequences of molecular target engagement.

Cell-Based Reporter Gene Assays and Functional Readouts

Cell-based reporter gene assays offer a powerful tool for screening compound libraries and elucidating signal transduction pathways. For this compound derivatives, these assays could be employed to assess the activation or inhibition of specific cellular pathways downstream of a target receptor or enzyme. For example, if a compound is found to bind to a G-protein coupled receptor, a reporter gene assay could quantify the resulting changes in second messenger levels, such as cyclic AMP (cAMP). To date, specific data from reporter gene assays for this compound have not been widely reported.

In the broader context of piperidine derivatives, cell-based assays have been instrumental in identifying potential therapeutic applications. For instance, some piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines in vitro, including human multiple myeloma cells. These studies often utilize cell viability assays to determine the concentration-dependent effects of the compounds on cancer cell proliferation.

Pathway Analysis and Investigation of Downstream Signaling Cascades

While specific downstream signaling cascades for this compound are not extensively detailed in publicly available literature, research on analogous piperidine-containing molecules suggests potential interactions with several key biological pathways. Compounds featuring the piperidine ring are frequently explored for their capacity to modulate neurotransmitter systems. vulcanchem.com This modulation may occur through interactions with receptors for neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). vulcanchem.com The specific stereochemistry of this compound is anticipated to play a critical role in conferring selectivity for particular receptor subtypes, thereby influencing the downstream signaling cascades. vulcanchem.com

Furthermore, some research has indicated that derivatives structurally similar to this compound may possess cytotoxic effects against certain cancer cell lines. vulcanchem.com For instance, in vitro studies have shown that some analogues can inhibit the proliferation of human multiple myeloma cells. vulcanchem.com This suggests a potential mechanism of action involving the modulation of cellular pathways critical for cancer cell growth and survival. vulcanchem.com However, the precise molecular targets and the ensuing downstream signaling events for this compound remain an area for further investigation.

In Vivo Preclinical Pharmacological Evaluation in Relevant Animal Models (Focus on Target Engagement and Proof-of-Concept Efficacy)

Detailed in vivo preclinical data specifically for this compound is limited in the available scientific literature. However, the broader class of piperidine derivatives has undergone extensive in vivo evaluation in various animal models, providing a basis for understanding the potential pharmacological profile of this specific compound.

For instance, piperidine-based compounds have been investigated as inhibitors of human platelet aggregation. In these studies, various analogues were assessed for their efficacy in preventing blood clot formation. The in vivo evaluation of these compounds would typically involve animal models of thrombosis to demonstrate their antithrombotic effects and establish a proof-of-concept for their therapeutic utility.

A series of piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of human platelet aggregation. The following table summarizes the activity of some of these compounds.

| Compound ID | Structure | Type | In Vitro Potency (IC50) |

| 5a | 1-decyl-3-(N,N-diethylcarbamoyl)piperidine | 5 | Potent |

| 6i | alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene | 6 | Most Potent in series |

| 7a | N,N'-bis(1-decylnipecotoyl)piperazine | 7 | Active |

These studies, while not directly on this compound, underscore the potential of the piperidine scaffold to yield pharmacologically active compounds and provide a framework for the types of in vivo models that would be relevant for its evaluation.

Rational Drug Design and Pharmacophore Modeling Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for rational drug design and pharmacophore modeling to develop novel therapeutic agents. The inherent structural features of this scaffold, including its stereochemistry and the presence of both a methyl and a carboxylic acid group, provide opportunities for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. vulcanchem.com

Pharmacophore modeling, a computational approach, can be employed to identify the key chemical features responsible for the biological activity of a series of compounds. For piperidine derivatives, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, all arranged in a specific three-dimensional orientation.

A study on piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists utilized molecular modeling to understand the pharmacological results. nih.gov This approach involved a comparative modeling study of active and inactive compounds to propose a binding geometry within the NMDA receptor. nih.gov Such computational studies are instrumental in guiding the design of new analogues with improved affinity and selectivity.

The general workflow for rational drug design based on the this compound scaffold would involve:

Scaffold Selection and Analysis: Utilizing the defined stereochemistry of the lead compound.

Identification of Key Interactions: Determining the crucial binding interactions with the biological target through techniques like X-ray crystallography or computational docking.

Pharmacophore Model Generation: Creating a model that encapsulates the essential features for biological activity.

Virtual Screening and Analogue Design: Using the pharmacophore model to screen virtual libraries of compounds or to design novel analogues with desired properties.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the model and identify improved leads.

This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and can be effectively applied to the this compound scaffold to explore its full therapeutic potential.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Stereochemical Confirmation

Determination of Absolute Configuration using Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are indispensable for determining absolute configuration.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR). For (2R,3S)-2-Methyl-piperidine-3-carboxylic acid, the carboxylic acid chromophore is the primary group expected to give rise to a CD signal. The n → π* electronic transition of the carbonyl group, typically occurring in the 200-220 nm region, is inherently sensitive to its chiral environment. The sign and magnitude of the observed Cotton effect in the CD spectrum are directly related to the spatial arrangement of the substituents around the chromophore.

Vibrational Circular Dichroism (VCD) , the infrared analogue of CD, measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. VCD is particularly powerful for stereochemical analysis as it provides information about the entire molecule's vibrational modes. For this compound, VCD spectra would be expected to show characteristic bands for the C-H, N-H, and C=O stretching and bending modes. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the (2R,3S) and its enantiomer (2S,3R) configurations, the absolute configuration can be unequivocally assigned. For instance, studies on similar substituted piperidines have successfully used VCD to confirm the absolute configuration and dominant conformation in solution. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum shows a plain curve at wavelengths away from an absorption band and exhibits a characteristic "Cotton effect" (a peak and a trough) in the region of the absorption band. The sign of the Cotton effect is directly related to the stereochemistry of the molecule.

| Technique | Expected Chromophore/Vibration | Typical Wavelength/Wavenumber Range | Information Yielded |

| Circular Dichroism (CD) | Carboxylic Acid (C=O) n → π* | 200-220 nm | Sign of Cotton Effect for Absolute Configuration |

| Optical Rotatory Dispersion (ORD) | Carboxylic Acid (C=O) | 200-700 nm | Sign of Cotton Effect Curve for Absolute Configuration |

| Vibrational Circular Dichroism (VCD) | C-H, N-H, O-H, C=O stretches | 4000-1000 cm⁻¹ | Comparison with calculated spectra for unambiguous Absolute Configuration |

Detailed Conformational Analysis by High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed conformational features of molecules in solution. For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain.

1H NMR and Coupling Constants (J-values): The vicinal coupling constants (³JHH) between protons on adjacent carbons are dihedral angle-dependent, as described by the Karplus equation. In a chair conformation, the coupling between axial-axial protons is large (typically 8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (typically 2-5 Hz). Analysis of the coupling constants for the piperidine ring protons would allow for the determination of the relative orientation of the substituents. For the (2R,3S) isomer, a trans-diaxial relationship between H2 and H3 would be expected if both substituents are equatorial, leading to a large ³JH2-H3 value. Conversely, an axial-equatorial or equatorial-axial relationship would result in a smaller coupling constant.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the mapping of the entire proton spin system within the piperidine ring and confirming proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded. For this compound, NOESY is crucial for confirming the relative stereochemistry. For example, in a chair conformation with the methyl and carboxylic acid groups in equatorial positions, NOE correlations would be expected between the axial protons on C2, C4, and C6. Specific NOEs between the methyl protons and ring protons would further solidify the conformational assignment. Studies on other substituted piperidine alkaloids have demonstrated the utility of NOESY in establishing the relative configuration of chiral centers. researchgate.net

| NMR Parameter | Nuclei Involved | Expected Value/Observation for Equatorial Substituents | Structural Information |

| ³JH2-H3 | H2, H3 | ~2-5 Hz (axial-equatorial) | Relative stereochemistry and dihedral angle |

| ³Jaxial-axial | Ring Protons | ~8-13 Hz | Confirms chair conformation |

| NOE | H2 (axial) ↔ H4 (axial) | Strong correlation | 1,3-diaxial relationship, confirms chair conformation |

| NOE | Methyl Protons ↔ H2 | Strong correlation | Spatial proximity, confirms relative stereochemistry |

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates in the solid state. Obtaining a suitable single crystal of this compound or a derivative would allow for:

Unambiguous determination of the absolute configuration (using anomalous dispersion, often requiring a heavy atom in the structure or as a counter-ion).

Precise measurement of bond lengths and angles.

Definitive confirmation of the solid-state conformation , including the piperidine ring pucker and the relative orientation of the methyl and carboxylic acid groups.

Analysis of intermolecular interactions , such as hydrogen bonding networks involving the carboxylic acid and the piperidine nitrogen, which dictate the crystal packing.

| Parameter | Expected Finding |

| Piperidine Ring Conformation | Chair conformation |

| Methyl Group Position (C2) | Equatorial |

| Carboxylic Acid Position (C3) | Equatorial |

| Intermolecular Interactions | Hydrogen bonding between the carboxylic acid (donor) and the nitrogen atom of an adjacent molecule (acceptor), and between the carboxylic acid groups themselves. |

Application of Vibrational Spectroscopy (Infrared, Raman) for Probing Intermolecular Interactions and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe their chemical environment. For this compound, these techniques can confirm the presence of key structural motifs and provide insight into hydrogen bonding. A study on the parent compound, piperidine-3-carboxylic acid, has shown it exists in a zwitterionic form in the solid state, stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net

Key Vibrational Modes:

O-H and N-H Stretching: In the solid state or concentrated solutions, broad absorption bands are expected in the 2500-3300 cm⁻¹ region, characteristic of strong hydrogen bonding involving the carboxylic acid O-H and the protonated amine N-H⁺ groups.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region correspond to the methyl and methylene (B1212753) C-H stretches.

C=O Stretching: The carboxylic acid carbonyl (C=O) stretch is a strong band in the IR spectrum. For a hydrogen-bonded carboxylic acid dimer, this band typically appears around 1700-1725 cm⁻¹. If the compound exists as a zwitterion, a strong, broad absorption for the carboxylate (COO⁻) asymmetric stretch would be observed around 1550-1610 cm⁻¹. researchgate.net

N-H Bending: A band around 1500-1600 cm⁻¹ is characteristic of the N-H bend of a secondary amine or ammonium group.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) researchgate.net | Expected Raman Frequency (cm⁻¹) researchgate.net |

| N-H (Amine) | Stretch | ~3300 (broad) | Weak |

| O-H (Carboxylic Acid) | Stretch | ~3000 (very broad) | Weak |

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Moderate |

| COO⁻ (Zwitterion) | Asymmetric Stretch | 1550-1610 | Weak |

| N-H | Bend | 1500-1600 | Moderate |

| C-N | Stretch | 1100-1250 | Moderate |

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the molecular ion (M⁺˙) of this compound would be expected to undergo characteristic fragmentations. Key pathways would likely include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation for amines. This could lead to the loss of the methyl group (M - 15) or cleavage of the C2-C3 bond.

Loss of Carboxylic Acid Group: Decarboxylation (loss of CO₂) is not a primary fragmentation for carboxylic acids, but the loss of the entire COOH group (M - 45) is often observed. libretexts.org

Ring Cleavage: Complex fragmentation of the piperidine ring can lead to a series of lower mass ions.

Isotopic Labeling Studies: To confirm fragmentation mechanisms, isotopic labeling can be employed. For example, synthesizing the compound with deuterium at specific positions (e.g., on the methyl group or adjacent to the nitrogen) would result in mass shifts for fragments containing those labels. This technique has been used to distinguish between isomeric hydroxylated metabolites of piperidine-containing drugs by observing the loss of deuterium atoms during fragmentation. nih.gov This approach could definitively map the fragmentation pathways of the title compound.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 143 | [C₇H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 128 | [C₆H₁₀NO₂]⁺ | Loss of CH₃ radical (α-cleavage) |

| 98 | [C₇H₁₂N]⁺ | Loss of COOH radical |

| 84 | [C₅H₁₀N]⁺ | α-Cleavage with loss of C₂H₃O₂ |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

Computational and Theoretical Chemistry Studies on 2r,3s 2 Methyl Piperidine 3 Carboxylic Acid

Conformational Energy Landscapes and Stereoisomeric Stability by Molecular Mechanics and Quantum Chemical Calculations

No dedicated studies on the conformational energy landscape or the relative thermodynamic stability of the (2R,3S)-2-Methyl-piperidine-3-carboxylic acid stereoisomer compared to its other diastereomers ((2S,3S), (2R,3R), and (2S,3R)) were identified. Such a study would typically involve scanning the potential energy surface by rotating the bonds of the piperidine (B6355638) ring and its substituents. Using molecular mechanics force fields and higher-level quantum chemical calculations, researchers could identify the most stable chair and boat conformations, determine the energy barriers between them, and quantify the energetic penalties of axial versus equatorial positioning of the methyl and carboxylic acid groups. This information is crucial for understanding the molecule's preferred three-dimensional structure in different environments.

Molecular Docking and Dynamics Simulations of this compound with Biological Receptors

There is no available research detailing molecular docking or molecular dynamics (MD) simulations of this compound with any specific biological targets. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. MD simulations would further elucidate the stability of such a complex over time, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding affinity and selectivity. Research on related piperidine-2-carboxylic acid derivatives has explored their potential as NMDA receptor antagonists, but this work does not specifically include the (2R,3S)-2-methyl substituted variant. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Model Development for this compound Analogues

No quantitative structure-activity relationship (QSAR) studies or pharmacophore models have been developed specifically for analogues of this compound. A QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, and then creating a statistical model that correlates variations in their chemical structures with changes in activity. A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, serving as a template for designing new, potentially more potent molecules.

In Silico Screening and Virtual Library Design Utilizing the this compound Core Structure

The use of the this compound scaffold as a core structure for in silico screening or the design of virtual libraries has not been reported. The development of diverse chemical libraries based on a privileged scaffold is a common strategy in drug discovery. A study on various methyl-substituted pipecolinates (methyl esters of piperidine carboxylic acids) highlighted the vast three-dimensional chemical space that can be explored with such scaffolds, but it did not delve into the specific application of the (2R,3S) isomer in virtual screening campaigns. nih.gov

Biosynthesis and Preclinical Metabolic Fate of 2r,3s 2 Methyl Piperidine 3 Carboxylic Acid

Proposed Biosynthetic Pathways for Naturally Occurring Piperidine-3-carboxylic Acid Derivatives

While the specific biosynthetic pathway for (2R,3S)-2-Methyl-piperidine-3-carboxylic acid has not been fully elucidated, the biosynthesis of the core piperidine (B6355638) ring is well-established in various organisms. Piperidine alkaloids are predominantly derived from the amino acid L-lysine. researchgate.netnih.govresearchgate.netnih.gov

The generally accepted pathway commences with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase. nih.gov Subsequently, cadaverine undergoes oxidative deamination, mediated by a copper amine oxidase, to yield 5-aminopentanal. This intermediate then spontaneously cyclizes via an intramolecular Schiff base formation to produce Δ1-piperideine. nih.gov

Δ1-piperideine serves as a critical branch-point intermediate in the biosynthesis of a wide array of piperidine alkaloids. researchgate.netnih.gov The structural diversity of these natural products arises from a series of subsequent enzymatic modifications, including reductions, oxidations, and the introduction of various substituents.

For a compound such as this compound, it is proposed that the pathway would diverge from Δ1-piperideine. The introduction of the methyl group at the C-2 position and the carboxylic acid group at the C-3 position would necessitate further enzymatic steps. While speculative in the absence of direct experimental evidence for this specific molecule, these transformations could involve methyltransferases and oxidoreductases to achieve the final stereospecific structure. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes pathways for "Tropane, piperidine and pyridine (B92270) alkaloid biosynthesis," which outlines the enzymatic steps from L-lysine to various piperidine-containing compounds. genome.jp

Table 1: Key Intermediates and Enzymes in the General Biosynthetic Pathway of Piperidine Alkaloids

| Intermediate | Precursor | Key Enzyme(s) |

| Cadaverine | L-Lysine | Lysine Decarboxylase |

| 5-Aminopentanal | Cadaverine | Copper Amine Oxidase |

| Δ1-Piperideine | 5-Aminopentanal | Spontaneous Cyclization |

This table is based on the generally accepted biosynthetic pathway of piperidine alkaloids.

Enzymatic Biotransformations of this compound In Vitro

Currently, there is a notable lack of published research specifically detailing the in vitro enzymatic biotransformations of this compound. Studies on the metabolism of structurally similar piperidine derivatives, however, can provide insights into potential metabolic pathways.

Generally, piperidine-containing compounds are susceptible to metabolism by various enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes. frontiersin.org Potential biotransformations could include:

Hydroxylation: The introduction of a hydroxyl group onto the piperidine ring or the methyl substituent.

N-dealkylation: If the piperidine nitrogen is substituted, removal of the alkyl group can occur.

Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring.

Aldehyde oxidase (AO) is another enzyme that can be involved in the metabolism of nitrogen-containing heterocyclic compounds. frontiersin.org However, without specific experimental data from incubations of this compound with liver microsomes, cytosol, or specific recombinant enzymes, the precise metabolic pathways and the enzymes involved remain hypothetical.

Characterization of Metabolites of this compound in Preclinical Models (excluding human metabolism)

Consistent with the lack of in vitro data, there is no specific information available in the scientific literature on the characterization of metabolites of this compound in preclinical models such as rats, mice, or dogs.

Metabolic studies in preclinical species are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Such studies typically involve the administration of the compound to the animal model, followed by the collection of biological samples (e.g., plasma, urine, feces) and analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

For other piperidine derivatives, metabolic pathways observed in preclinical models often mirror the in vitro findings, with hydroxylation and other oxidative transformations being common. For instance, a study on a piperidine analog of 3-carbamyl compounds in rats identified a tetrahydropyridine product resulting from CYP3A4-mediated phase I oxidation as the major metabolite. pcom.edu Another study on aryl formyl piperidine derivatives noted their metabolism in rat liver microsomes. nih.gov

Until specific preclinical metabolism studies on this compound are conducted and published, its metabolic fate in animal models remains unknown.

Future Directions and Emerging Research Perspectives for 2r,3s 2 Methyl Piperidine 3 Carboxylic Acid

Exploration of Novel Synthetic Methodologies for Structurally Diverse Piperidine (B6355638) Scaffolds

The development of efficient and versatile synthetic routes to piperidine derivatives remains a significant goal in organic chemistry, driven by the prevalence of this motif in bioactive natural products and pharmaceuticals. acs.orgnih.gov Future research will likely focus on catalytic asymmetric methods that allow for the construction of polysubstituted piperidines with high levels of stereocontrol. acs.orgnih.gov

Emerging strategies that could be applied to synthesize analogs of (2R,3S)-2-methyl-piperidine-3-carboxylic acid include:

Catalytic Asymmetric [4+2] Annulations: The use of chiral phosphine (B1218219) catalysts in the annulation of imines with allenes has proven effective for creating functionalized piperidines. acs.orgresearchgate.net This approach could be adapted to generate a variety of analogs with diverse substitution patterns.

Photoinduced Palladium-Catalyzed Asymmetric Allylic Substitution: This recently developed method allows for the preparation of optically pure 2-alkyltetrahydropyridines from readily available piperidine derivatives. acs.org Exploring this methodology could provide novel pathways to functionalized piperidine scaffolds.

Rhodium-Catalyzed [2+2+2] Cycloadditions: This technique, which unites three components in a single step, offers a powerful means to access polysubstituted piperidines with high enantioselectivity. nih.gov Employing this strategy with varied alkynes and isocyanates could lead to a wide array of structurally complex piperidine derivatives.

These advanced synthetic methods will be instrumental in creating libraries of compounds based on the this compound core, enabling comprehensive structure-activity relationship (SAR) studies.

Identification of Undiscovered Biological Targets and Therapeutic Applications for this compound Derivatives

The piperidine scaffold is a well-established pharmacophore found in numerous drugs targeting a wide range of biological systems. nih.govthieme-connect.com While the specific biological activities of this compound are not extensively documented, its structural features suggest several promising therapeutic areas for future investigation.

Potential therapeutic applications for derivatives of this compound include:

Neurological Disorders: Piperidine derivatives are known to modulate neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease, depression, and anxiety. ajchem-a.comvulcanchem.com Future research could focus on synthesizing derivatives that target specific receptors, such as those for serotonin, dopamine, or GABA. vulcanchem.comresearchgate.net

Cancer: Some piperidine-containing compounds have demonstrated cytotoxic effects against cancer cell lines. vulcanchem.com Derivatives of this compound could be designed and screened for their potential as anticancer agents, possibly by inhibiting key enzymes involved in cancer cell proliferation. nih.gov

Enzyme Inhibition: The rigid conformation of the piperidine ring makes it an ideal scaffold for designing enzyme inhibitors. chemimpex.com Derivatives could be synthesized to target a variety of enzymes, such as α-glucosidase, which is relevant to diabetes, or acetylcholinesterase, implicated in Alzheimer's disease. researchgate.netnih.gov

Systematic screening of a diverse library of this compound derivatives against a panel of biological targets will be crucial for uncovering novel therapeutic opportunities.

Advancement of this compound as a Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of this compound makes it a valuable chiral building block for the synthesis of more complex molecules. Its rigid structure can be used to induce specific conformations in peptides or to serve as a scaffold for the stereoselective synthesis of other chiral compounds.

Future research in this area could involve:

Peptidomimetics: Incorporating this constrained amino acid into peptide sequences can lead to peptidomimetics with enhanced stability and specific secondary structures, such as helices. wisc.edu These modified peptides could have applications as therapeutic agents or as tools for studying protein-protein interactions.

Asymmetric Catalysis: The chiral backbone of this compound could be functionalized to create novel chiral ligands for asymmetric catalysis. rsc.org These ligands could be employed in a variety of chemical transformations to produce enantiomerically pure compounds.

Natural Product Synthesis: The stereochemically defined piperidine core can serve as a key intermediate in the total synthesis of complex natural products that contain a similar structural motif. nih.gov

The development of efficient methods to functionalize both the carboxylic acid and the secondary amine of this compound will be essential for realizing its full potential as a versatile chiral building block.

Development of Advanced Analytical Techniques for Enantiomeric Purity and Impurity Profiling

Ensuring the enantiomeric purity of chiral compounds is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities. americanpharmaceuticalreview.com The development of robust and sensitive analytical methods for this compound and its derivatives is therefore of paramount importance.

Future advancements in analytical techniques will likely focus on:

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with chiral stationary phases is a powerful tool for separating enantiomers. nih.govmdpi.com Future work will involve developing new chiral stationary phases and optimizing mobile phases to achieve high-resolution separation of a wide range of piperidine derivatives.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it an attractive alternative to HPLC for chiral separations. nih.gov The development of novel chiral selectors and the coupling of CE with mass spectrometry (CE-MS) will enhance its utility for analyzing complex mixtures. nih.gov

Mass Spectrometry (MS): Coupling chiral separation techniques with mass spectrometry provides exceptional selectivity and sensitivity for impurity profiling. americanpharmaceuticalreview.com This allows for the identification and quantification of even trace-level impurities, which is crucial for regulatory compliance.

These advanced analytical methods will be indispensable for quality control throughout the synthesis and development of new chemical entities based on the this compound scaffold.

Design of Next-Generation Molecular Probes and Chemical Tools Based on the this compound Motif

Molecular probes are essential tools for studying biological processes in living systems. The rigid and stereochemically defined structure of this compound makes it an excellent scaffold for the design of next-generation chemical tools.

Future research in this area could focus on:

Fluorescent Probes: By attaching a fluorophore to the piperidine scaffold, it may be possible to create probes that can visualize specific biological targets or processes within cells.

Affinity-Based Probes: Derivatives of this compound could be functionalized with reactive groups to create affinity-based probes that can covalently label their biological targets, facilitating target identification and validation.

PET Ligands: The incorporation of a positron-emitting radionuclide into the piperidine scaffold could lead to the development of novel PET (Positron Emission Tomography) ligands for in vivo imaging of specific receptors or enzymes in the brain and other organs.

The design and synthesis of these sophisticated molecular tools will provide invaluable insights into the biological roles of the targets of this compound derivatives and could ultimately lead to the development of new diagnostic and therapeutic strategies.

Q & A

Q. Key Optimization Factors :

- Temperature control during hydrolysis to minimize racemization.

- Use of chiral HPLC for intermediate purity checks.

How is the stereochemical configuration of this compound confirmed experimentally?

Basic Research Question

- X-ray crystallography : Resolves absolute configuration by analyzing anomalous dispersion effects (e.g., Flack parameter < 0.1) .

- Circular Dichroism (CD) : Correlates Cotton effects with known chiral centers in analogous piperidine derivatives .

- Chiral derivatization : Use of (S)- or (R)-Mosher’s acid to assign configuration via H NMR splitting patterns .

What analytical techniques are critical for assessing purity and structural integrity?

Basic Research Question

- HPLC with chiral columns : Separates enantiomers (e.g., CHIRALPAK® AD-H column, hexane/isopropanol mobile phase) .

- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] for CHNO: calc. 157.1103, observed 157.1105) .

How can researchers address low yields in the final hydrolysis step of the synthesis?

Advanced Research Question

- Reaction scaling : Combining filtrates from multiple batches (e.g., 19.95 g and 61.9 g precursors) improves recovery .

- Acid concentration optimization : Higher HCl molarity (36.5%) enhances ester cleavage but risks racemization; pH monitoring is critical .

- Microwave-assisted hydrolysis : Reduces reaction time and improves yield consistency .

Are microbial biosynthesis methods viable for producing (2R,3S)-configured carboxylic acids?

Advanced Research Question

While not directly reported for this compound, Yarrowia lipolytica strains overproduce (2R,3S)-isocitric acid via:

- Enzyme engineering : Modifying aconitase or isocitrate dehydrogenase to favor (2R,3S) configuration .

- Fed-batch fermentation : Optimizing carbon/nitrogen ratios and dissolved oxygen levels to enhance titers (e.g., 120 g/L yield reported) .

Table 1 : Microbial Production Parameters

| Strain | Substrate | Yield (g/L) | Key Enzyme Targeted |

|---|---|---|---|

| Y. lipolytica ∆ICL | Glucose | 98.2 | Aconitase |

| Y. lipolytica OE-IDH | Ethanol | 120.4 | Isocitrate Dehydrogenase |

How to resolve contradictions between computational and experimental spectroscopic data?

Advanced Research Question

- Cross-validation : Compare experimental H/C NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

- Dynamic NMR : Detects conformational flexibility causing signal splitting (e.g., piperidine ring puckering) .

- Solid-state NMR : Resolves discrepancies arising from polymorphism or crystal packing effects .

What strategies mitigate racemization during functionalization of the piperidine ring?

Advanced Research Question

- Low-temperature reactions : Conduct acylations or alkylations below -20°C to preserve stereochemistry .

- Protecting group selection : tert-Butoxycarbonyl (Boc) groups minimize steric hindrance and side reactions .

- In situ monitoring : Use FTIR to track carbonyl intermediate stability during reactions .

How does the steric environment of the 2-methyl group influence biological activity?

Advanced Research Question

- Molecular docking : Compare binding affinities of (2R,3S) vs. (2S,3R) isomers to target proteins (e.g., enzymes or receptors).

- Conformational analysis : Nuclear Overhauser Effect (NOE) NMR identifies spatial proximity between the methyl group and adjacent substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products